Cyanomethyl benzoate

Übersicht

Beschreibung

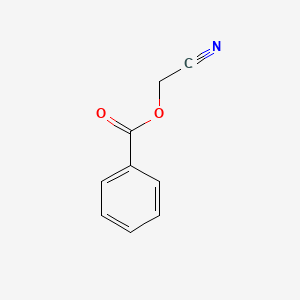

Cyanomethyl benzoate: is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a cyanomethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of cyanomethyl benzoate typically begins with benzoic acid.

Acylation Reaction: Benzoic acid is first converted to benzoyl chloride using thionyl chloride.

Esterification: Benzoyl chloride is then reacted with methanol to form methyl benzoate.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The process involves:

Large-scale Acylation: Using excess thionyl chloride for the acylation of benzoic acid.

Efficient Esterification: Employing non-aqueous methanol for the esterification step.

Cyanation: Utilizing sodium cyanide in a controlled environment to ensure safety and maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Cyanomethyl benzoate can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium hydroxide in methanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

Aminomethyl benzoate: From the reduction of the cyano group.

Benzoic acid and methanol: From the hydrolysis of the ester group.

Wissenschaftliche Forschungsanwendungen

Chemistry: Cyanomethyl benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities, including anti-inflammatory and analgesic properties .

Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .

Wirkmechanismus

The mechanism of action of cyanomethyl benzoate involves its reactivity due to the presence of both the ester and cyano functional groups. The ester group can undergo hydrolysis, releasing benzoic acid, which has various biological activities. The cyano group can be reduced to an amine, which can interact with biological targets such as enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-cyanobenzoate: Similar structure but with the cyano group directly attached to the benzene ring.

Ethyl 4-cyanobenzoate: Similar to methyl 4-cyanobenzoate but with an ethyl ester group instead of a methyl ester.

Uniqueness: Cyanomethyl benzoate is unique due to the presence of the cyanomethyl group, which provides distinct reactivity compared to other cyanobenzoate derivatives. This unique structure allows for specific applications in organic synthesis and potential biological activities .

Biologische Aktivität

Cyanomethyl benzoate, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential bioactive properties. This article explores its biological activity, synthesis, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by the presence of a cyanomethyl group. This structural feature contributes to its chemical reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 163.16 g/mol |

| Log P (octanol-water) | 1.83 |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with cyanomethylating agents under controlled conditions. A common method includes:

- Starting Materials : Benzoic acid or its derivatives.

- Reagents : Cyanomethylating agent (e.g., sodium cyanide).

- Conditions : The reaction is usually conducted in an organic solvent at elevated temperatures.

This process yields this compound with a focus on achieving high purity and yield.

Biological Activity

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may possess antimicrobial , anticancer , and anti-inflammatory properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Research indicates that certain analogs of this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival.

- Anti-inflammatory Effects : Some studies report that this compound can reduce inflammation markers in animal models, indicating its potential as an anti-inflammatory drug.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

In vitro studies demonstrated that this compound derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through caspase activation.

Anti-inflammatory Activity

Research involving animal models showed that this compound significantly reduced paw edema induced by carrageenan, with a percentage inhibition comparable to standard anti-inflammatory drugs like diclofenac.

| Treatment | Paw Edema Inhibition (%) |

|---|---|

| Control | 0 |

| This compound | 45.77 |

| Diclofenac | 50 |

Eigenschaften

IUPAC Name |

cyanomethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCQNAFTZBNILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298888 | |

| Record name | cyanomethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-56-0 | |

| Record name | 939-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyanomethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Cyanomethyl benzoate in organic synthesis?

A1: this compound and its derivatives serve as versatile building blocks in organic synthesis. Researchers have employed them in various reactions, including:

- Synthesis of Spiro-isoindolinone dihydroquinazolinones: this compound reacts with 2-aminobenzamide in the presence of potassium bis(trimethylsilyl)amide (KHMDS) to yield spiro-isoindolinone dihydroquinazolinones. [] This reaction offers a novel one-step approach for constructing these complex heterocyclic compounds.

- Synthesis of Batracylin and its Derivatives: A cascade cyclization reaction involving this compound and 5-nitro-2-aminobenzyl alcohol in trifluoroacetic acid provides a concise route to the anti-cancer agent batracylin and its derivatives. [, ] This method enables the construction of the B and C rings of batracylin in a single step.

- Synthesis of Aminoisoquinolines and Isoquinolones: Nickel-catalyzed tandem reactions of functionalized aryl acetonitriles, including this compound derivatives, with arylboronic acids provide access to aminoisoquinolines and isoquinolones. [] This methodology offers an environmentally friendly approach using 2-methyltetrahydrofuran (2-MeTHF) as a green solvent.

- Synthesis of 1-Naphthols and Xanthones: Divergent annulation reactions of Cyanomethyl benzoates with conjugated ynones, mediated by a base, lead to the formation of 1-naphthols or xanthones depending on the reaction conditions and substrates. []

Q2: Are there any reported studies on the self-condensation of this compound?

A2: Yes, there's research on the self-condensation of potassium 2-(cyanomethyl)benzoate. [] While details about the study are limited in the provided abstracts, this suggests the molecule's potential to undergo self-condensation under specific conditions, opening possibilities for further exploration.

Q3: Has the reaction of this compound derivatives with amines been explored?

A4: Yes, reactions of methyl 2-(cyanomethyl)benzoate derivatives with amines have been explored for the synthesis of 6- and 7-substituted 3-aminoisocarbostyril derivatives. [] This finding highlights the versatility of this compound derivatives as building blocks in synthesizing valuable heterocyclic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.